molecular formula C19H17N3O4 B11052234 methyl 4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate

methyl 4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate

Cat. No.: B11052234
M. Wt: 351.4 g/mol
InChI Key: IFLUAIWHBASHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-b]pyridine core, which is fused with a benzoate group and a furylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furylmethyl Group: This is achieved through a nucleophilic substitution reaction, where a furylmethyl halide reacts with the pyrazolo[3,4-b]pyridine core.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrazolo[3,4-b]pyridine core can be reduced to form alcohols.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include:

    Oxidation: Furylmethyl aldehyde or furylmethyl carboxylic acid.

    Reduction: Alcohol derivatives of the pyrazolo[3,4-b]pyridine core.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

METHYL 4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: Used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: Investigated for its potential use in organic electronics and as a building block for novel polymers.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of METHYL 4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOATE involves its interaction with specific molecular targets:

    Molecular Targets: It binds to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[1-(2-FURYLMETHYL)-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]BENZOATE is unique due to its specific structural features, such as the combination of a pyrazolo[3,4-b]pyridine core with a furylmethyl group and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 4-[1-(furan-2-ylmethyl)-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]benzoate

InChI

InChI=1S/C19H17N3O4/c1-25-19(24)13-6-4-12(5-7-13)15-9-17(23)21-18-16(15)10-20-22(18)11-14-3-2-8-26-14/h2-8,10,15H,9,11H2,1H3,(H,21,23)

InChI Key

IFLUAIWHBASHQY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.